Diazoxide-d3 - 1432063-51-8

Diazoxide-d3

Catalog Number: EVT-1462930
CAS Number: 1432063-51-8
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 233.684
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diazoxide-d3 is intended for use as an internal standard for the quantification of diazoxide by GC- or LC-MS. Diazoxide is an activator of sulfonylurea receptor 1 (SUR1) linked to ATP-sensitive potassium channel Kir6.2 (EC50 = 14.1 µM in a FLIPR assay using HEK293 cells). It also activates SUR2A/Kir6.2 and SUR2B/Kir6.2 channels in HEK293T cells in a patch-clamp assay when used at concentrations of 30 and 300 µM. Diazoxide inhibits glucose-induced insulin release from isolated rat pancreatic β cells and induces relaxation of isolated rat aortic rings precontracted with potassium chloride (IC50s = 22.6 and 22.4 µM, respectively). It reduces mean arterial pressure and cerebral blood flow in spontaneously hypertensive rats when administered intravenously as a 5 mg/kg bolus dose. Diazoxide (50 mg/kg, i.p.) increases blood glucose levels in mice. Formulations containing diazoxide have been used in the treatment of hypoglycemia.

Future Directions
  • Determining optimal vitamin D supplementation strategies: Future research should focus on establishing personalized vitamin D supplementation guidelines, considering factors like age, ethnicity, and baseline vitamin D status. [, ]
  • Elucidating the mechanisms underlying non-skeletal effects: Further investigation is needed to clarify the roles of vitamin D3 in various diseases and to develop targeted interventions. [, , , ]
  • Understanding the implications of vitamin D storage in adipose tissue: Research should explore the clinical significance of vitamin D3 accumulation in adipose tissue and its impact on vitamin D metabolism. []

Cromakalim

Compound Description: Cromakalim is a non-selective KATP channel opener known for its vasodilatory and cardioprotective effects. [] Like diazoxide, it acts by activating KATP channels, but it exhibits a broader spectrum of activity, targeting both pancreatic and vascular KATP channels. []

Relevance: Cromakalim shares a similar mechanism of action with Diazoxide-d3 by targeting KATP channels. Both compounds belong to the class of potassium channel openers. [] While Diazoxide-d3 primarily targets pancreatic KATP channels for treating HH, Cromakalim's non-selective action makes it suitable for studying broader KATP channel physiology and potential therapeutic applications in cardiovascular diseases. []

Glibenclamide

Compound Description: Glibenclamide is a non-selective KATP channel blocker. [] It antagonizes the action of KATP channel openers like diazoxide and cromakalim, inhibiting their effects on insulin secretion and vascular tone. []

Relevance: Glibenclamide serves as a pharmacological tool to investigate the role of KATP channels in various physiological processes and disease models. [] Its ability to block KATP channels, in contrast to the channel-opening action of Diazoxide-d3, makes it valuable in studying the opposite effects mediated by these channels.

5-hydroxydecanoate

Compound Description: 5-hydroxydecanoate (5-HD) is a selective blocker of mitochondrial KATP (mitoKATP) channels. [] It inhibits the activity of mitoKATP channels, which are involved in regulating mitochondrial function and cellular responses to stress. []

Relevance: 5-HD helps to delineate the specific contributions of mitoKATP channels from other KATP channel subtypes. [] While Diazoxide-d3, as an analog of diazoxide, is known to affect pancreatic KATP channels, the use of 5-HD allows researchers to differentiate the specific roles of mitoKATP channels in various physiological and pathological conditions. []

Octreotide

Compound Description: Octreotide is a somatostatin analog that acts as an inhibitor of insulin secretion. [, ] It is often used in the management of hyperinsulinemic hypoglycemia, particularly in cases that are unresponsive to diazoxide. [, ]

Relevance: Octreotide offers an alternative treatment option for patients with hyperinsulinemic hypoglycemia who do not respond to Diazoxide-d3 or diazoxide. [, ] Both drugs ultimately aim to increase blood glucose levels, but they achieve this through different mechanisms - diazoxide by activating KATP channels and octreotide by mimicking the inhibitory effects of somatostatin on insulin release. [, ]

Lanreotide

Compound Description: Lanreotide is a long-acting somatostatin analog used to treat neuroendocrine tumors and acromegaly. [] Like octreotide, it inhibits the release of various hormones, including insulin. []

Relevance: Lanreotide, similar to octreotide, provides an alternative therapeutic strategy for managing hyperinsulinemic hypoglycemia, particularly in cases where diazoxide or potentially Diazoxide-d3 is not well tolerated or ineffective. [] The long-acting formulation of lanreotide offers potential advantages in terms of patient convenience and compliance. []

Sirolimus

Compound Description: Sirolimus (rapamycin) is an immunosuppressant drug that also exhibits anti-proliferative effects. [] It has been investigated as a potential treatment option for certain forms of congenital hyperinsulinism, especially in cases with diffuse disease or those unresponsive to conventional therapy. []

Relevance: Sirolimus represents a potential treatment option for refractory cases of hyperinsulinemic hypoglycemia where Diazoxide-d3 or other first-line therapies are insufficient. [] Its distinct mechanism of action, involving inhibition of the mTOR pathway, offers a different therapeutic target compared to diazoxide. []

25-hydroxyvitamin D3 (25(OH)D3)

Compound Description: 25-hydroxyvitamin D3 is a precursor to the active form of vitamin D, 1,25-dihydroxyvitamin D3. [, , , ] While not directly related to diazoxide's mechanism of action, some studies suggest a potential link between vitamin D deficiency and an increased risk of adverse events in infants treated with diazoxide. []

Relevance: The potential association between vitamin D deficiency and complications associated with diazoxide treatment, including pulmonary hypertension, highlights the importance of monitoring vitamin D levels in infants receiving diazoxide or potentially Diazoxide-d3. [] While more research is needed to establish a causal relationship, ensuring adequate vitamin D levels might be a crucial factor in optimizing the safety profile of diazoxide therapy. []

Vitamin D2

Compound Description: Vitamin D2 (ergocalciferol) is another form of vitamin D found in plant-based sources. [, ] Similar to vitamin D3, it is converted in the body to its active form, but its efficacy in raising serum 25(OH)D levels compared to vitamin D3 has been a subject of debate. [, ]

Relevance: The comparison between vitamin D2 and D3 in terms of their effectiveness in raising serum 25(OH)D levels is relevant in the context of potential vitamin D supplementation strategies for infants receiving diazoxide or Diazoxide-d3. [, , ] If a link between vitamin D deficiency and diazoxide-associated complications is confirmed, choosing the most effective form of vitamin D supplementation would be crucial for clinical practice. [, , ]

Properties

CAS Number

1432063-51-8

Product Name

Diazoxide-d3

IUPAC Name

7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C8H7ClN2O2S

Molecular Weight

233.684

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3

InChI Key

GDLBFKVLRPITMI-FIBGUPNXSA-N

SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl

Synonyms

7-Chloro-3-methyl-d3-2H-1,2,4-benzothiadiazine 1,1-Dioxide; 3-Methyl-d3-7-chloro-1,2,4-benzothiadiazine 1,1-Dioxide; 7-Chloro-3-methyl-d3-2H-1,2,4-benzothiadiazine 1,1-Dioxide; Dizoxide-d3; Hyperstat-d3; Hypertonalum-d3; Mutabase-d3; NSC 64198-d3; NS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.